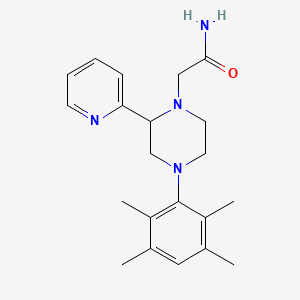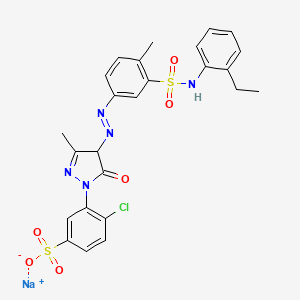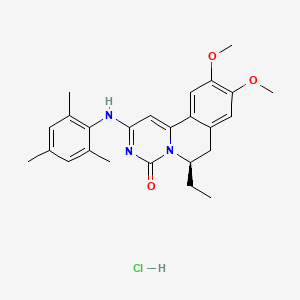
Ethanamine, 2,2,2-trifluoro-, hydrofluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanamine, 2,2,2-trifluoro-, hydrofluoride is a chemical compound with the molecular formula C2H4F3N. It is also known as 2,2,2-trifluoroethylamine. This compound is characterized by the presence of a trifluoromethyl group attached to an ethylamine backbone. The trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethanamine, 2,2,2-trifluoro-, hydrofluoride can be synthesized through several methods. One common synthetic route involves the reaction of trifluoroacetic acid with ammonia, followed by reduction with lithium aluminum hydride. The reaction conditions typically require anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In industrial settings, this compound is produced through large-scale chemical processes. One method involves the fluorination of ethylamine using hydrogen fluoride in the presence of a catalyst. This process is carried out in specialized reactors designed to handle the corrosive nature of hydrogen fluoride.
Análisis De Reacciones Químicas
Types of Reactions
Ethanamine, 2,2,2-trifluoro-, hydrofluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form trifluoroacetic acid.
Reduction: Reduction reactions can yield trifluoroethylamine.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a common reducing agent used in these reactions.
Substitution: Reagents such as alkyl halides and nucleophiles are used for substitution reactions.
Major Products Formed
Oxidation: Trifluoroacetic acid.
Reduction: Trifluoroethylamine.
Substitution: Various substituted ethanamines depending on the reagents used.
Aplicaciones Científicas De Investigación
Ethanamine, 2,2,2-trifluoro-, hydrofluoride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the synthesis of fluorinated drugs, which often have improved metabolic stability and bioavailability.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of ethanamine, 2,2,2-trifluoro-, hydrofluoride involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes and proteins, affecting their function and activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Ethanamine, 2,2,2-trifluoro-, hydrochloride: Similar in structure but with a hydrochloride group instead of hydrofluoride.
2,2,2-Trifluoroethanol: An alcohol with a trifluoromethyl group, used in different applications.
2,2,2-Trifluoroethylamine: The base form of ethanamine, 2,2,2-trifluoro-, hydrofluoride.
Uniqueness
This compound is unique due to its combination of the trifluoromethyl group and the hydrofluoride moiety. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable in various specialized applications.
Propiedades
Número CAS |
373-89-7 |
|---|---|
Fórmula molecular |
C2H5F4N |
Peso molecular |
119.06 g/mol |
Nombre IUPAC |
2,2,2-trifluoroethanamine;hydrofluoride |
InChI |
InChI=1S/C2H4F3N.FH/c3-2(4,5)1-6;/h1,6H2;1H |
Clave InChI |
OOJHTKDDYGYVHY-UHFFFAOYSA-N |
SMILES canónico |
C(C(F)(F)F)N.F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



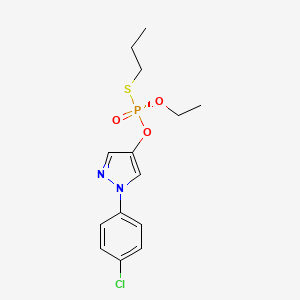
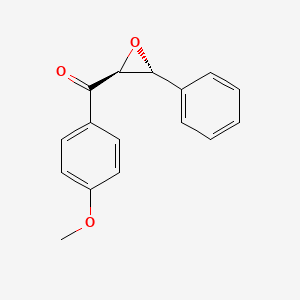
![acetic acid;(2S)-N-[(1-carbamimidoylpiperidin-4-yl)methyl]-1-[(2R)-2-(methanesulfonamido)-3-phenylpropanoyl]pyrrolidine-2-carboxamide](/img/structure/B12732565.png)
